molecular formula C5H10O2 B108370 (S)-(Tetrahydrofuran-2-YL)methanol CAS No. 57203-01-7

(S)-(Tetrahydrofuran-2-YL)methanol

Cat. No.: B108370
CAS No.: 57203-01-7
M. Wt: 102.13 g/mol
InChI Key: BSYVTEYKTMYBMK-YFKPBYRVSA-N
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Description

(S)-(Tetrahydrofuran-2-YL)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a hydroxymethyl group at the 2-position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structure and reactivity.

Mechanism of Action

Target of Action

(S)-(Tetrahydrofuran-2-YL)methanol, also known as methanol, is a simple alcohol with the chemical formula CH3OH. Its primary targets in the body are enzymes involved in its metabolism, such as alcohol dehydrogenase (ADH) and cytochrome P450 (CYP) 2E1 . These enzymes play a crucial role in the metabolism of xenobiotics and fatty acids .

Mode of Action

Methanol interacts with its targets, ADH and CYP2E1, to undergo metabolism. ADH metabolizes methanol into formaldehyde, which is then further metabolized by aldehyde dehydrogenase into formic acid . This metabolic process results in changes at the molecular level, leading to the production of toxic metabolites like formaldehyde and formic acid .

Biochemical Pathways

The metabolism of methanol involves several biochemical pathways. The primary pathway is the alcohol dehydrogenase pathway, where methanol is converted into formaldehyde. This is then further metabolized into formic acid via the aldehyde dehydrogenase pathway . In addition, methanol can also be metabolized through the cytochrome P450 system .

Pharmacokinetics

The pharmacokinetics of methanol involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, methanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver by ADH and CYP2E1 into formaldehyde and formic acid . The toxic metabolites are then eliminated from the body through the kidneys .

Result of Action

The metabolism of methanol results in the production of formaldehyde and formic acid, both of which are toxic. Formaldehyde is a potent electrophile that can react with proteins and DNA, causing cellular damage . Formic acid can cause metabolic acidosis, a condition characterized by an imbalance in the body’s acid-base balance . In severe cases, methanol poisoning can lead to visual impairment and even blindness .

Action Environment

The action of methanol and its efficacy can be influenced by various environmental factors. For instance, the presence of ethanol, a competitive inhibitor of ADH, can slow down the metabolism of methanol, thereby reducing the production of toxic metabolites . Moreover, factors such as the individual’s health status, age, and genetic makeup can also influence the body’s response to methanol .

Future Directions

Photocatalytic carbon dioxide reduction (PCCR) for methanol synthesis targeting renewable energy resources is an attractive way to create a sustainable environment and also balance the carbon-neutral series . The application of PCCR to methanol enables the generation of solar energy while reducing CO2 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: (S)-tetrahydrofuran-2-carboxylic acid

    Reduction: (S)-tetrahydrofuran-2-methanol

    Substitution: Various substituted tetrahydrofuran derivatives

Comparison with Similar Compounds

Similar Compounds

  • ®-(Tetrahydrofuran-2-YL)methanol
  • (S)-Tetrahydrofuran-2-carboxylic acid
  • (S)-Tetrahydrofuran-2-carboxaldehyde

Uniqueness

(S)-(Tetrahydrofuran-2-YL)methanol is unique due to its chiral nature and the presence of the hydroxymethyl group at the 2-position. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

[(2S)-oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYVTEYKTMYBMK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57203-01-7
Record name (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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